
Methyl 3-phenoxypropanoate
Overview
Description
. It is a colorless liquid that is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenoxypropanoate can be synthesized through the esterification of 3-phenoxypropanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 3-phenoxypropanoic acid.
Reduction: 3-phenoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 3-phenoxypropanoate serves as an essential intermediate in the synthesis of various organic compounds. It can be synthesized through the esterification of 3-phenoxypropanoic acid with methanol, typically using an acid catalyst. This reaction can be optimized in industrial settings using continuous flow reactors to enhance yield and purity .
Reactivity and Transformation
The compound is versatile in its reactivity, undergoing several chemical transformations:
- Oxidation : Converts to 3-phenoxypropanoic acid using oxidizing agents such as potassium permanganate.
- Reduction : Can be reduced to form 3-phenoxypropanol using reducing agents like lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions under basic conditions, yielding various substituted derivatives.
Biological Applications
Acaricidal Activity
Research has demonstrated that this compound exhibits significant acaricidal activity against Psoroptes cuniculi, a mite affecting livestock. A study showed that at a concentration of 0.5 mg/mL, it achieved over 80% mortality in treated populations, indicating its potential as an effective treatment for mite infestations .
Concentration (mg/mL) | Mortality Rate (%) |
---|---|
0.25 | >66% |
0.5 | >80% |
Mechanism of Action
The biological activity of this compound is attributed to its ability to modulate key signaling pathways:
- NF-κB Pathway Inhibition : It inhibits the phosphorylation of NF-κB p65, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.
- Enhanced Cell Permeability : The ester form improves cell permeability, facilitating greater bioavailability and efficacy in target cells .
Industrial Applications
Fragrance and Flavor Industry
this compound is utilized in the production of fragrances and flavors due to its aromatic properties. Its unique structure allows it to serve as a building block for various aromatic compounds used in perfumery and food flavoring .
Case Studies
-
Chronic Inflammation Model
A notable case study involved administering this compound to LPS-stimulated macrophages. The results indicated a marked reduction in cytokine levels, suggesting potential therapeutic applications in treating inflammatory diseases . -
Acaricidal Efficacy
Another study focused on the acaricidal effects against Psoroptes cuniculi. The compound was tested across various concentrations, confirming its effectiveness compared to established acaricides like ivermectin .
Mechanism of Action
The mechanism of action of methyl 3-phenoxypropanoate involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-phenoxypropanoate
- Ethyl 3-phenoxypropanoate
- Methyl 3-ethoxypropanoate
Uniqueness
Methyl 3-phenoxypropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Biological Activity
Methyl 3-phenoxypropanoate (CAS No. 103-25-3) is an ester compound that has garnered attention due to its potential biological activities. This article explores the various aspects of its biological activity, including its anti-inflammatory properties, acaricidal effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
The compound features a phenoxy group which is significant for its biological interactions. The presence of the ester functional group contributes to its solubility and permeability in biological systems.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound, particularly in inhibiting pro-inflammatory cytokines. A study conducted on lipopolysaccharide (LPS)-stimulated THP-1 cells demonstrated that this compound significantly inhibited the production of key inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α. The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Table 1: Cytokine Inhibition by this compound
Cytokine | Inhibition (%) | Statistical Significance |
---|---|---|
IL-6 | >70% | p < 0.05 |
IL-1β | >60% | p < 0.05 |
IL-8 | >65% | p < 0.05 |
TNF-α | >55% | p < 0.05 |
This data suggests that this compound could serve as a therapeutic agent in conditions characterized by excessive inflammation.
2. Acaricidal Activity
Another area of interest is the acaricidal activity of this compound against Psoroptes cuniculi, a mange mite affecting livestock. A series of experiments showed that various esters derived from phenylpropanoic acid exhibited significant acaricidal activity, with this compound demonstrating effectiveness comparable to established acaricides like ivermectin .
Table 2: Acaricidal Activity of this compound
Concentration (mg/mL) | Mortality Rate (%) |
---|---|
0.25 | >66% |
0.5 | >80% |
These findings indicate that this compound could be developed into an effective treatment for mite infestations.
The biological activities of this compound can be attributed to its ability to modulate key signaling pathways:
- NF-κB Pathway Inhibition : The compound inhibits phosphorylation of NF-κB p65, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes .
- Cell Permeability : The ester form enhances cell permeability compared to its non-ester counterparts, facilitating greater bioavailability and efficacy in target cells .
Case Studies
A notable case study involved the application of this compound in a model of chronic inflammation where it was administered to LPS-stimulated macrophages. The results indicated a marked reduction in cytokine levels and improved cellular health markers, supporting its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
methyl 3-phenoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLURMJMDOHTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324495 | |
Record name | Methyl 3-phenoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-89-4 | |
Record name | 7497-89-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-phenoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-PHENOXYPROPIONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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